![molecular formula C11H15Cl2N3O2 B1318429 [(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride CAS No. 1158326-42-1](/img/structure/B1318429.png)
[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride
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Overview
Description
This compound, also known as (1H-benzimidazol-2-ylmethyl)amine dihydrochloride hydrate, has a CAS Number of 1155659-33-8 . It is a solid substance with a molecular weight of 238.12 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9N3.2ClH.H2O/c9-5-8-10-6-3-1-2-4-7(6)11-8;;;/h1-4H,5,9H2,(H,10,11);2*1H;1H2 . This indicates that the compound consists of a benzimidazole ring attached to a methylamine group, along with two hydrochloride ions and a water molecule.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Benzimidazole derivatives are pivotal in the synthesis of various heterocyclic compounds. They serve as intermediates in the formation of more complex molecules with potential pharmacological activities . The versatility of these compounds allows for the selective synthesis of different heterocyclic structures by manipulating the reaction conditions and starting materials.
Pharmaceutical Drug Development
The benzimidazole nucleus is a common pharmacophore in drug discovery. It is considered a bioisostere of naturally occurring nucleotides, making it an important scaffold in medicinal chemistry . Compounds containing the benzimidazole nucleus exhibit a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory effects.
Formation of C–N Bonds
Benzimidazole derivatives are used in organic chemistry to facilitate the formation of carbon-nitrogen bonds. This is crucial for constructing amines, amides, and other nitrogen-containing functional groups that are prevalent in organic molecules .
Biological Studies
In biological research, benzimidazole derivatives are used to study protein interactions and enzyme activities. Their ability to mimic nucleotides allows them to bind to biological macromolecules, providing insights into the mechanisms of action of various biological processes .
Future Directions
Mechanism of Action
Target of Action
The primary target of [(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.
Mode of Action
It is known to interact with its target, trypsin-1 . The interaction between the compound and its target may result in changes in the protein’s function, potentially influencing various biological processes.
properties
IUPAC Name |
2-[1H-benzimidazol-2-ylmethyl(methyl)amino]acetic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.2ClH/c1-14(7-11(15)16)6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5H,6-7H2,1H3,(H,12,13)(H,15,16);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVOULBUOIQEST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)CC(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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